molecular formula C14H15BrN2 B063631 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile CAS No. 175204-15-6

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile

Cat. No.: B063631
CAS No.: 175204-15-6
M. Wt: 291.19 g/mol
InChI Key: DEEVDUKZMAWCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is a complex organic compound with the empirical formula C13H16BrN It belongs to the class of azabicyclo compounds, which are known for their unique bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-azabicyclo[2.2.1]heptane, followed by the introduction of a benzyl group and a nitrile group. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A simpler analog without the benzyl, bromo, and nitrile groups.

    7-Phenyl-1-azabicyclo[2.2.1]heptane: A similar compound with a phenyl group instead of a benzyl group.

    2-Benzyl-2-azabicyclo[2.2.1]heptane: A similar compound without the bromo and nitrile groups.

Uniqueness

2-Benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-12-6-11(7-16)14(13)17(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVDUKZMAWCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C1C#N)C2Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381674
Record name 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-15-6
Record name 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.